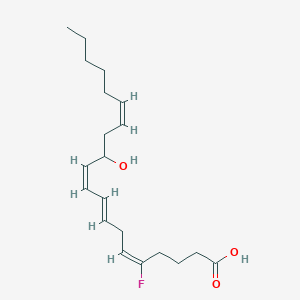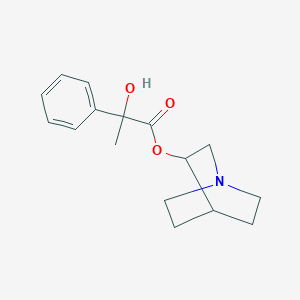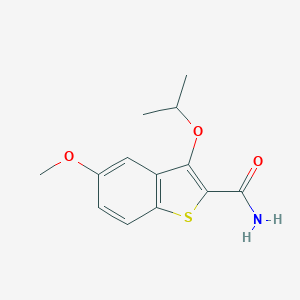
3-Isopropoxy-5-methoxybenzo(b)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropoxy-5-methoxybenzo(b)thiophene-2-carboxamide, also known as IMB-X, is a synthetic compound that belongs to the class of benzo(b)thiophene derivatives. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of drug discovery. The compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The exact mechanism of action of 3-Isopropoxy-5-methoxybenzo(b)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which can help to reduce inflammation. It also induces apoptosis in cancer cells, which can help to inhibit tumor growth. Additionally, this compound has been shown to inhibit the growth of various bacteria and fungi, which can help to prevent infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Isopropoxy-5-methoxybenzo(b)thiophene-2-carboxamide is its versatility in scientific research applications. It exhibits various biological activities, making it a potential candidate for the development of new drugs. Additionally, its synthesis method is relatively simple, making it easy to produce in large quantities. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 3-Isopropoxy-5-methoxybenzo(b)thiophene-2-carboxamide. One potential direction is the development of new drugs based on the compound. This compound has shown promising results in various scientific research applications, making it a potential candidate for the development of new drugs for the treatment of inflammation, cancer, and infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields.
Synthesemethoden
The synthesis of 3-Isopropoxy-5-methoxybenzo(b)thiophene-2-carboxamide involves a multi-step process that starts with the conversion of 2-nitrobenzaldehyde to 2-nitrobenzoic acid. The acid is then converted to 2-amino-5-methoxybenzoic acid, which is then cyclized to form 3-isopropoxy-5-methoxybenzo(b)thiophene-2-carboxylic acid. The final step involves the amidation of the carboxylic acid with isopropylamine to form this compound. The overall yield of the synthesis is around 30%.
Wissenschaftliche Forschungsanwendungen
3-Isopropoxy-5-methoxybenzo(b)thiophene-2-carboxamide has shown promising results in various scientific research applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has shown anti-microbial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
104796-05-6 |
|---|---|
Molekularformel |
C13H15NO3S |
Molekulargewicht |
265.33 g/mol |
IUPAC-Name |
5-methoxy-3-propan-2-yloxy-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C13H15NO3S/c1-7(2)17-11-9-6-8(16-3)4-5-10(9)18-12(11)13(14)15/h4-7H,1-3H3,(H2,14,15) |
InChI-Schlüssel |
YNXSDBVUOOEWIK-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)N |
Kanonische SMILES |
CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)N |
Andere CAS-Nummern |
104796-05-6 |
Synonyme |
3-iPrO-5-MeO-BZT 3-isopropoxy-5-methoxybenzo(b)thiophene-2-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






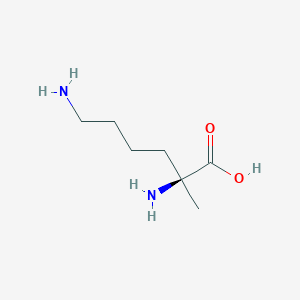
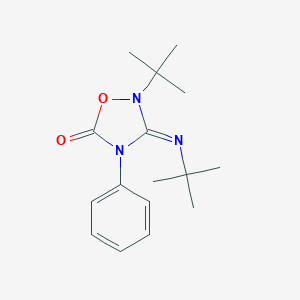

![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)




